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Abstract
These application notes provide a comprehensive guide to the validation and use of the C16-
Sphingosine-1-Phosphate (S1P) ELISA kit, a competitive enzyme-linked immunosorbent

assay designed for the quantitative measurement of C16-S1P in various biological samples.

The document details the assay principle, experimental protocols, and key performance

characteristics, including specificity, sensitivity, precision, and linearity. The provided data and

protocols are intended to assist researchers, scientists, and drug development professionals in

obtaining accurate and reproducible results.

Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a

signaling molecule in a wide array of physiological and pathological processes.[1][2][3] It plays

a fundamental role in regulating cell growth, survival, migration, immune cell trafficking, and

angiogenesis.[4][5][6] S1P exerts its effects primarily through a family of five G protein-coupled

receptors (GPCRs), known as S1PR1-5.[1][4][7] The cellular levels of S1P are tightly controlled

by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation.[8]

Given its role in diseases such as cancer, inflammation, and autoimmune disorders, the

accurate quantification of specific S1P species, like C16-S1P, is of significant interest in

research and drug development.[3][5] This competitive ELISA kit provides a sensitive and

specific method for this purpose.
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Assay Principle
This assay is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11] The

microtiter plate is pre-coated with C16-Sphingosine-1-Phosphate. During the assay, C16-S1P

present in the sample or standard competes with a fixed amount of biotin-labeled C16-S1P for

binding sites on a specific anti-S1P antibody. After a wash step, Horseradish Peroxidase

(HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody.[12] Following

another wash, a TMB substrate solution is added. The resulting color development is catalyzed

by HRP and is inversely proportional to the amount of C16-S1P in the sample.[9] The reaction

is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[13]

The concentration of C16-S1P in the samples is determined by comparing their absorbance to

a standard curve.[11]

C16-S1P Signaling Pathway
C16-S1P, like other S1P species, is secreted from cells and signals in a paracrine or autocrine

manner by binding to its G protein-coupled receptors (S1PRs) on the cell surface.[3] This

interaction initiates downstream signaling cascades that influence various cellular functions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.antibodies.com/catalog/elisa-kits/human-sphingosine-1-phosphate-elisa-kit-a73746
https://www.echelon-inc.com/product/sphingosine-1-phosphate-elisa-kit/
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Sphingosine_1_Phosphate_S1P_Extraction_and_Quantification_A_Comparative_Analysis_of_Commercial_ELISA_Kits.pdf
https://www.benchchem.com/product/b591434?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/337/597/rab0520bul.pdf
https://www.antibodies.com/catalog/elisa-kits/human-sphingosine-1-phosphate-elisa-kit-a73746
https://ruo.mbl.co.jp/bio/e/support/method/elisa.html
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Sphingosine_1_Phosphate_S1P_Extraction_and_Quantification_A_Comparative_Analysis_of_Commercial_ELISA_Kits.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3253987/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Intracellular Space

C16-S1P

S1P Receptor
(S1PR1-5)

Binding

G Protein
(Gi, Gq, G12/13)

Activation

Downstream Effectors
(e.g., Ras/ERK, PI3K/Akt, PLC, Rho)

Modulation

Cellular Responses
(Survival, Proliferation, Migration)

Regulation

Click to download full resolution via product page

Figure 1: Simplified C16-S1P signaling cascade.
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Kit Performance Characteristics
Sensitivity
The sensitivity of the assay was determined by calculating the Lower Limit of Detection (LLOD)

and the Lower Limit of Quantification (LLOQ).

Parameter Concentration Description

Assay Range 3.125 - 200 ng/mL

The range within which the

assay is linear and

quantitative.

Sensitivity (LLOD) < 1.875 ng/mL

The lowest concentration of

C16-S1P that can be

distinguished from zero with

95% confidence.

LLOQ 3.125 ng/mL

The lowest concentration of

C16-S1P that can be

quantitatively determined with

acceptable precision and

accuracy.

Table 1: Assay Sensitivity and

Range.

Specificity
The specificity of the kit was evaluated by testing the cross-reactivity of the antibody with

structurally related lipid molecules.
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Compound Concentration (ng/mL) Cross-Reactivity (%)

C16-S1P 50 100%

C18-S1P 50 < 15%

Sphingosine 500 < 1%

C16-Ceramide 500 < 0.5%

Lysophosphatidic Acid (LPA) 500 Not Detected

Table 2: Assay Specificity and

Cross-Reactivity.

Precision
The precision of the assay was determined by measuring the intra-assay and inter-assay

coefficients of variation (CV). The CV should be ≤ 20% for acceptable results.[14][15]

Sample Matrix Spiked Level
Intra-Assay CV%
(n=20)

Inter-Assay CV%
(n=10)

Human Serum Low (10 ng/mL) 6.5% 9.8%

High (100 ng/mL) 4.8% 7.5%

Human Plasma

(EDTA)
Low (10 ng/mL) 7.1% 10.2%

High (100 ng/mL) 5.2% 8.1%

Table 3: Intra- and

Inter-Assay Precision.

Linearity of Dilution
To assess the linearity of the assay, human serum and plasma samples containing high

concentrations of C16-S1P were serially diluted with the assay diluent and measured. The

recovery was calculated against the undiluted sample value.
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Sample Matrix Dilution Factor
Expected
(ng/mL)

Observed
(ng/mL)

Recovery (%)

Human Serum Neat 150.0 150.0 100%

1:2 75.0 72.5 97%

1:4 37.5 39.1 104%

1:8 18.8 17.9 95%

Human Plasma

(EDTA)
Neat 120.0 120.0 100%

1:2 60.0 63.2 105%

1:4 30.0 28.9 96%

1:8 15.0 15.8 105%

Table 4: Linearity

of Dilution.

Spike and Recovery
The accuracy of the assay was evaluated by spiking known amounts of C16-S1P into various

biological matrices. The percent recovery was calculated to determine if matrix components

interfere with the assay.[16]
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Sample
Matrix

Sample
Conc.
(ng/mL)

Spike Conc.
(ng/mL)

Expected
(ng/mL)

Observed
(ng/mL)

Recovery
(%)

Human

Serum
25.4 50 75.4 72.1 96%

Human

Plasma

(EDTA)

21.8 50 71.8 67.5 94%

Cell Culture

Media
3.5 50 53.5 56.2 105%

Table 5:

Spike and

Recovery

Analysis.

Experimental Protocols
Materials Required but Not Provided

Microplate reader capable of measuring absorbance at 450 nm.[12]

Precision pipettes and multichannel pipettes.

Graduated cylinders.

Deionized or distilled water.

Tubes for standard and sample dilutions.

Absorbent paper.

Reagent Preparation
Bring all reagents and samples to room temperature before use.
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Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized water to the

final working volume. Store at 2-8°C.

Standard Dilutions: Reconstitute the C16-S1P standard as per the kit manual. Perform a

serial dilution using the provided assay diluent to create a standard curve (e.g., 200, 100, 50,

25, 12.5, 6.25, 3.125, and 0 ng/mL).

Biotinylated Detection Antibody: Prepare the working solution by diluting the concentrated

antibody in the appropriate diluent as specified in the kit manual.

HRP-Streptavidin Solution: Prepare the working solution by diluting the concentrated HRP-

Streptavidin in the appropriate diluent.

Sample Preparation
Serum: Use a serum separator tube and allow the sample to clot for 30-120 minutes at room

temperature before centrifugation for 20 minutes at 1,000 x g.[17] Assay immediately or store

aliquots at -80°C.

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15

minutes at 1,000 x g within 30 minutes of collection.[17] Assay immediately or store aliquots

at -80°C.

Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or

store aliquots at ≤ -20°C.[17]

Note: Samples may require dilution to fall within the assay's dynamic range.[9]
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Figure 2: Step-by-step competitive ELISA workflow.
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Data Analysis
Average Replicates: Calculate the average absorbance for each set of replicate standards,

controls, and samples.[14][15]

Subtract Background: Subtract the average zero standard optical density (O.D.) from all

other readings.[14][18]

Generate Standard Curve: Plot the mean absorbance for each standard on the Y-axis

against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is

recommended for generating the standard curve.[17][18]

Calculate Concentrations: Interpolate the concentration of C16-S1P in the samples from the

standard curve.

Apply Dilution Factor: If samples were diluted, the calculated concentration must be

multiplied by the dilution factor to obtain the final concentration.[14][15]
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Figure 3: Logical workflow for ELISA data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b591434#c16-sphingosine-1-phosphate-elisa-kit-
validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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